(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato is a complex chemical compound known for its unique structure and potential applications in various fields of science. This compound features a combination of phenyl, triphenylphosphine, and carboxyprop-2-enoate groups, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato typically involves the reaction of triphenylphosphine with a suitable precursor containing the 2-oxo-2-phenylethyl group. The reaction conditions often require a solvent such as dichloromethane or toluene and may involve catalysts to facilitate the reaction. The process generally includes steps like condensation, reduction, and purification to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphine group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and polymers
Wirkmechanismus
The mechanism of action of (2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato involves its interaction with molecular targets such as enzymes and receptors. The compound may act by inhibiting or activating specific pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis.
Thiophene derivatives: Known for their biological activity and applications in material science
Uniqueness
(2-Oxo-2-phenylethyl)(triphenyl)phosphaniumato 3-carboxyprop-2-enoatato is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
676256-62-5 |
---|---|
Molekularformel |
C30H25O5P |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
4-hydroxy-4-oxobut-2-enoate;phenacyl(triphenyl)phosphanium |
InChI |
InChI=1S/C26H22OP.C4H4O4/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;5-3(6)1-2-4(7)8/h1-20H,21H2;1-2H,(H,5,6)(H,7,8)/q+1;/p-1 |
InChI-Schlüssel |
ZOYGJSKJOVFRCE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.